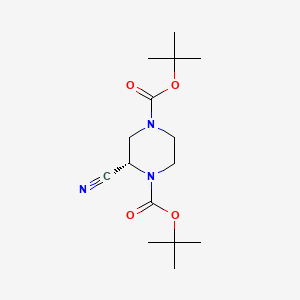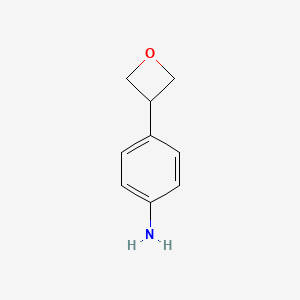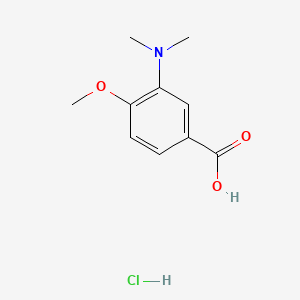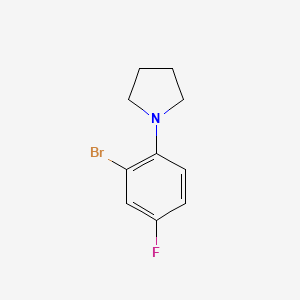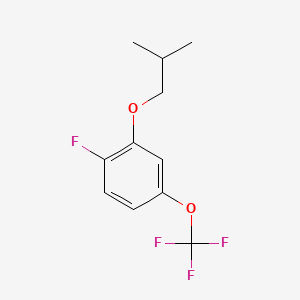
1-Fluoro-2-isobutoxy-4-(trifluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-2-isobutoxy-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C11H12F4O2. It is characterized by the presence of a fluorine atom, an isobutoxy group, and a trifluoromethoxy group attached to a benzene ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Vorbereitungsmethoden
The synthesis of 1-Fluoro-2-isobutoxy-4-(trifluoromethoxy)benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Fluorination: Introduction of the fluorine atom onto the benzene ring.
Isobutoxylation: Attachment of the isobutoxy group through a nucleophilic substitution reaction.
Trifluoromethoxylation: Introduction of the trifluoromethoxy group using appropriate reagents and conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions to ensure efficient synthesis.
Analyse Chemischer Reaktionen
1-Fluoro-2-isobutoxy-4-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common reagents used in these reactions include halogenating agents, reducing agents, and organometallic reagents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-2-isobutoxy-4-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structural features make it a valuable tool in studying biological systems and interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Fluoro-2-isobutoxy-4-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The fluorine atom and trifluoromethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The isobutoxy group provides steric hindrance, affecting the compound’s overall behavior in chemical and biological systems.
Vergleich Mit ähnlichen Verbindungen
1-Fluoro-2-isobutoxy-4-(trifluoromethoxy)benzene can be compared with similar compounds such as:
1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: This compound has an iodine atom instead of an isobutoxy group, leading to different reactivity and applications.
1-Iodo-4-(trifluoromethoxy)benzene: Lacks the isobutoxy group, resulting in distinct chemical properties and uses.
1-Fluoro-2-isobutoxy-4-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group, affecting its chemical behavior.
The uniqueness of this compound lies in its combination of functional groups, which imparts specific reactivity and makes it a versatile compound in various research and industrial applications.
Eigenschaften
IUPAC Name |
1-fluoro-2-(2-methylpropoxy)-4-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F4O2/c1-7(2)6-16-10-5-8(3-4-9(10)12)17-11(13,14)15/h3-5,7H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRSGQZXGBVGAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)OC(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70742728 |
Source


|
| Record name | 1-Fluoro-2-(2-methylpropoxy)-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70742728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355246-84-2 |
Source


|
| Record name | 1-Fluoro-2-(2-methylpropoxy)-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70742728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
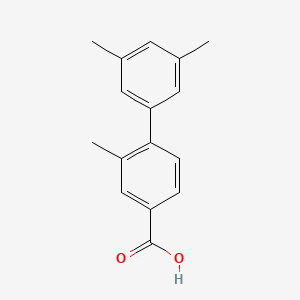
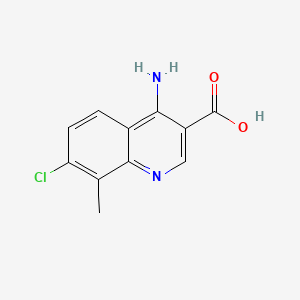
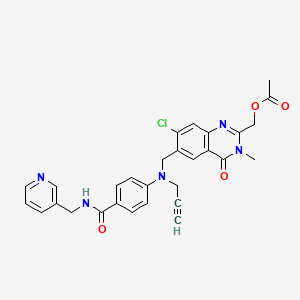
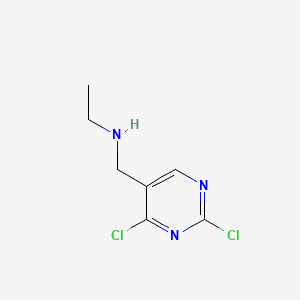
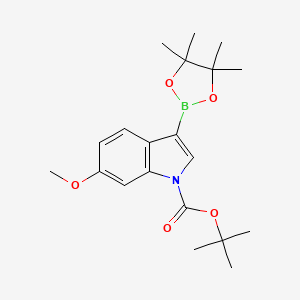
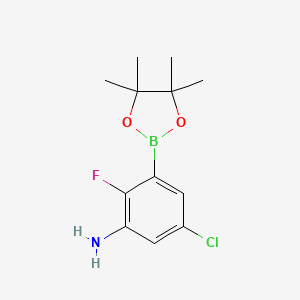



![2,6-Dimethylimidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B572103.png)
